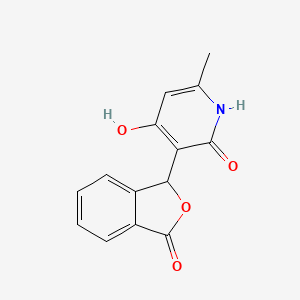

4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one

Description

“4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” is a complex organic compound that features a pyridinone core substituted with hydroxy, methyl, and isobenzofuranone groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

4-hydroxy-6-methyl-3-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-7-6-10(16)11(13(17)15-7)12-8-4-2-3-5-9(8)14(18)19-12/h2-6,12H,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQNWEGIVMOILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C2C3=CC=CC=C3C(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the isobenzofuranone moiety: This step may involve coupling reactions such as Friedel-Crafts acylation.

Functional group modifications: Hydroxylation and methylation reactions to introduce the hydroxy and methyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the isobenzofuranone moiety can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

1. Immunosuppressive Properties

4-Hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one is recognized as an impurity associated with mycophenolate mofetil (MMF), a widely used immunosuppressant. MMF is primarily utilized in organ transplantation to prevent rejection by inhibiting lymphocyte proliferation. The structural similarities suggest that this compound may exhibit immunosuppressive effects, making it a candidate for further investigation in transplant medicine .

2. Antitumor Activity

Recent studies have indicated that derivatives of this compound may possess antitumor properties. Research has focused on its ability to inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the hydroxyl and carbonyl groups in its structure is believed to enhance its biological activity against cancer cells .

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition assays, particularly targeting enzymes involved in metabolic pathways relevant to cancer and autoimmune diseases. Its ability to modulate enzyme activity can provide insights into therapeutic approaches for managing these conditions .

2. Molecular Docking Studies

Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets, including proteins involved in inflammatory responses. These studies help elucidate the potential mechanisms of action and guide the design of more potent derivatives .

Case Studies

Mechanism of Action

The mechanism of action of “4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” would depend on its specific biological target. Generally, it could involve:

Binding to enzymes or receptors: Modulating their activity.

Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

4-hydroxy-6-methyl-2-pyridinone: Lacks the isobenzofuranone moiety.

3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one: Lacks the hydroxy and methyl groups.

Uniqueness

“4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Biological Activity

4-Hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one, also known by its CAS number 879623-06-0, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11NO4, with a molecular weight of 257.2414 g/mol. The structure features a pyridine ring substituted with a hydroxy group and a dihydroisobenzofuran moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H11NO4 |

| Molecular Weight | 257.2414 g/mol |

| IUPAC Name | This compound |

| CAS Number | 879623-06-0 |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells and may contribute to protective effects against various diseases.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pathways associated with inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary investigations have revealed that this compound possesses antimicrobial properties. It has been effective against several bacterial strains, indicating its potential as a lead compound in the development of new antibiotics.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It appears to modulate pathways involved in neurodegeneration, making it a candidate for further exploration in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study on Antioxidant Activity

A study published in Molecular Biology Reports assessed the antioxidant capacity of various derivatives of pyridine compounds. The results indicated that the presence of the hydroxy group significantly enhances antioxidant activity compared to other structural analogs .

Anti-inflammatory Mechanism

In another research article focusing on anti-inflammatory mechanisms, it was found that derivatives similar to this compound inhibited the expression of pro-inflammatory cytokines in vitro. This suggests a potential mechanism through which these compounds exert their anti-inflammatory effects .

Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several pyridine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones, indicating its effectiveness as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.